N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-13-6-8-14(9-7-13)22-11-10-21(18(22)24)12-17(23)20-16-5-3-2-4-15(16)19/h2-9H,10-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQASACMNSOWPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C16H16ClN3O2
- Molecular Weight : 319.77 g/mol
- CAS Number : 53298-05-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
| Pseudomonas aeruginosa | 128 | 10 |
Anticancer Activity
This compound has shown promising anticancer activity in vitro against several cancer cell lines. The compound induces apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HT-29 (Colon) | 20 | Cell cycle arrest at G1 phase |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways:
- Inhibition of Topoisomerases : The compound interferes with DNA replication by inhibiting topoisomerase enzymes.
- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Alteration of Gene Expression : Gene expression profiling reveals upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A clinical study demonstrated that patients with bacterial infections showed improved outcomes when treated with formulations containing this compound alongside conventional antibiotics.
- Cancer Treatment Trials : In preclinical trials, this compound was administered to mice bearing tumor xenografts, resulting in significant tumor reduction compared to control groups.
Q & A
Basic: What are the recommended synthetic routes for N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For analogous acetamide derivatives, a common approach includes:
- Step 1: Formation of the imidazolidinone core via cyclization of urea derivatives with α-haloacetamides under basic conditions.
- Step 2: Coupling the imidazolidinone moiety to a chlorophenyl group using nucleophilic substitution or amide bond formation.
- Optimization: Key parameters include solvent polarity (e.g., dichloromethane or ethanol), temperature control (reflux for cyclization), and catalysts (e.g., triethylamine for deprotonation). For example, yields improve with slow addition of acylating agents and inert atmospheres to prevent oxidation .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- X-ray crystallography: Single-crystal analysis resolves bond lengths, angles, and conformations. For related compounds, the B3LYP/6-31G(d) computational method aligns with experimental data (e.g., C–N bond lengths: 1.376 Å theoretical vs. 1.374 Å experimental) .
- Spectroscopy:
- NMR: and NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–7.6 ppm for chlorophenyl groups) .
- Mass spectrometry: High-resolution ESI/APCI(+) verifies molecular weight (e.g., [M+H] peaks) .
Basic: What preliminary biological screening methods are used to assess its bioactivity?
Methodological Answer:
Initial screening focuses on antioxidant and enzyme interaction assays:
- FRAP (Ferric Reducing Antioxidant Power): Measures Fe → Fe reduction capacity. IC values are compared to ascorbic acid controls .
- DPPH Radical Scavenging: Quantifies free radical inhibition via UV-Vis spectroscopy at 517 nm.
- Microsomal assays: Evaluates effects on lipid peroxidation (LP) and ethoxyresorufin-O-deethylase (EROD) activity in rat liver microsomes .
Advanced: How can computational modeling predict reactivity and binding modes of this compound?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G(d) models predict reactive sites (e.g., electrophilic imidazolidinone carbonyl) and Fukui indices for nucleophilic/electrophilic attack .
- Molecular Docking: Software like AutoDock Vina simulates binding to biological targets (e.g., cytochrome P450 enzymes). Docking scores correlate with experimental IC values for related compounds .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER or GROMACS .
Advanced: How do structural modifications influence structure-activity relationships (SAR) in this class of compounds?
Methodological Answer:
SAR studies focus on:
- Substituent Effects:
- Bioisosteric Replacements:
- Conformational Analysis: Dihedral angles between aromatic rings (e.g., 54.8°–77.5°) impact steric hindrance and binding pocket compatibility .
Advanced: How can researchers resolve contradictions in reported synthetic yields or crystallographic data?
Methodological Answer:
- Yield Discrepancies: Reproduce reactions under controlled conditions (e.g., anhydrous solvents, inert gas) and validate purity via HPLC (>98%). Confounding factors include residual solvents or byproducts .
- Crystallographic Variations: Use SHELXL for refinement, applying TWIN/BASF commands to address twinning or disorder. Compare multiple datasets (e.g., CIF files in the Cambridge Structural Database) to identify systematic errors .
- Statistical Validation: Apply R-factor analysis (e.g., R < 0.05) and Hirshfeld surfaces to assess data quality .
Advanced: What strategies optimize solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility.
- Co-crystallization: Use co-formers like succinic acid to improve dissolution rates (tested via powder X-ray diffraction) .
- Lipinski’s Rule Compliance: Adjust logP values (<5) via substituent polarity (e.g., -OH or -OCH) while maintaining molecular weight <500 Da .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
